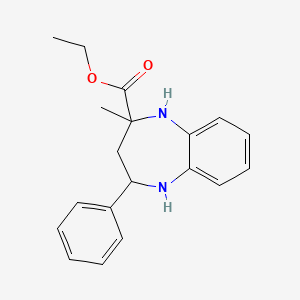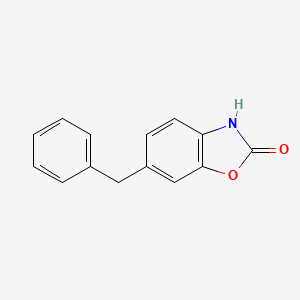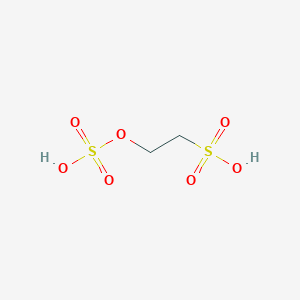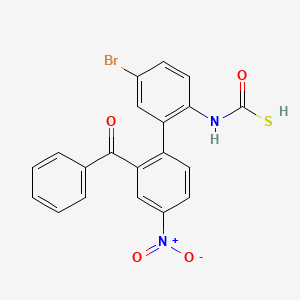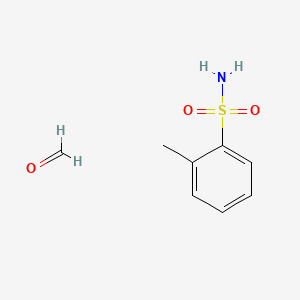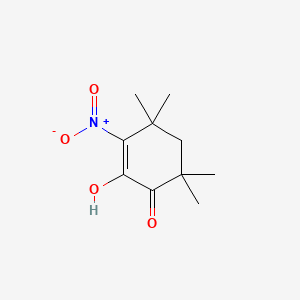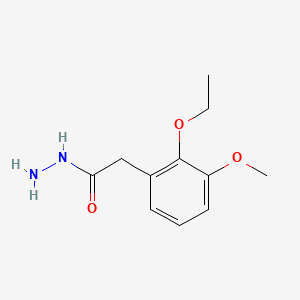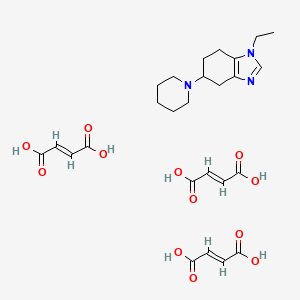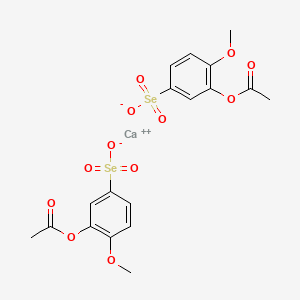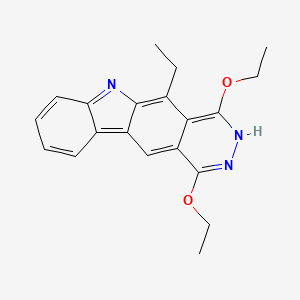
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate is a complex organic compound with the molecular formula C14H17Cl4NO6. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including chloro, oxo, and trichloroethoxycarbonyl, makes it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This step typically involves the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Trichloroethoxycarbonyl Group: This step involves the reaction of the azetidine intermediate with trichloroethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the trichloroethoxycarbonyl group enhances its reactivity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(isopropylidene)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with an isopropylidene group instead of a dioxo group.
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(methoxy)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with a methoxy group instead of a dioxo group .
Uniqueness
The uniqueness of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dioxo group and the trichloroethoxycarbonyl group makes it particularly versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
76431-36-2 |
|---|---|
Molekularformel |
C11H11Cl4NO7 |
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
methyl 2-[(2R)-2-chloro-4-oxo-3-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]azetidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C11H11Cl4NO7/c1-4(23-10(20)22-3-11(13,14)15)5-6(12)16(7(5)17)8(18)9(19)21-2/h4-6H,3H2,1-2H3/t4?,5?,6-/m0/s1 |
InChI-Schlüssel |
IEAPXAXDVMZNLS-WRVKLSGPSA-N |
Isomerische SMILES |
CC(C1[C@H](N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
CC(C1C(N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


